An In-depth Technical Guide to 2-Cyano-4'-methylbiphenyl: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Cyano-4'-methylbiphenyl: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Cyano-4'-methylbiphenyl, a key intermediate in the synthesis of various pharmaceuticals. This document details its chemical and physical properties, outlines established synthesis and purification protocols, and discusses its primary applications in drug development. All quantitative data is presented in clear, tabular formats, and experimental workflows are visualized to facilitate understanding.
Core Properties of 2-Cyano-4'-methylbiphenyl
2-Cyano-4'-methylbiphenyl, also known by its alternative name 4'-Methylbiphenyl-2-carbonitrile, is a white to off-white crystalline solid.[1][2] Its fundamental role in the pharmaceutical industry, particularly in the synthesis of angiotensin II receptor blockers, makes a thorough understanding of its properties crucial for researchers and process chemists.
Chemical and Physical Data
The key identifiers and physicochemical properties of 2-Cyano-4'-methylbiphenyl are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 114772-53-1 | [3][4][5][6][7][8] |
| Molecular Formula | C₁₄H₁₁N | [3][6][7][8] |
| Molecular Weight | 193.24 g/mol | [2][3][4][8] |
| Appearance | White to off-white crystalline powder/crystals | [1][2][9] |
| Melting Point | 49-54 °C | [1][2][6][10] |
| Boiling Point | 320 °C | [1] |
| Solubility | Insoluble in water. Soluble in methanol (B129727) and tetrahydrofuran. | [1] |
| IUPAC Name | 4'-methyl-[1,1'-biphenyl]-2-carbonitrile | [6] |
Safety and Handling
2-Cyano-4'-methylbiphenyl is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][5][11] It is also irritating to the eyes and skin.[1] When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][12] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or fumes.[1][5][11] The compound is hygroscopic and sensitive to moisture and should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1]
Synthesis of 2-Cyano-4'-methylbiphenyl
The industrial synthesis of 2-Cyano-4'-methylbiphenyl is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The two most common and well-established methods are the Grignard reaction and the Suzuki-Miyaura coupling.
Grignard Reaction Protocol
This method involves the preparation of a Grignard reagent from a substituted aryl halide, which then undergoes a coupling reaction with a second aryl halide in the presence of a catalyst. A detailed experimental protocol is outlined below.
Experimental Protocol: Grignard Reaction
-
Preparation of the Grignard Reagent:
-
To a dry three-necked flask under a nitrogen atmosphere, add magnesium turnings and a catalytic amount of iodine.
-
Add a solution of p-chlorotoluene in an anhydrous ether solvent (e.g., tetrahydrofuran) dropwise to initiate the reaction.
-
The reaction mixture is typically refluxed until the magnesium is consumed, yielding p-tolylmagnesium chloride.
-
-
Coupling Reaction:
-
In a separate reaction vessel, dissolve o-chlorobenzonitrile and a transition metal catalyst (e.g., manganese chloride or a nickel(II) salt) in a suitable solvent mixture, such as toluene (B28343) and tetrahydrofuran.[4][13]
-
Cool the solution to a low temperature (e.g., -5 °C).[4]
-
Slowly add the prepared Grignard reagent to the solution of o-chlorobenzonitrile.
-
The reaction is stirred at a controlled temperature for several hours to ensure complete conversion.
-
-
Work-up and Purification:
-
Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid).[4]
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by vacuum distillation or recrystallization from a suitable solvent like petroleum ether.[10]
-
Caption: Workflow for the Grignard-based synthesis of 2-Cyano-4'-methylbiphenyl.
Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction typically involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup:
-
In a reaction flask, combine 2-bromobenzonitrile, 4-methylphenylboronic acid, a palladium catalyst (e.g., Palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand), and a base (e.g., potassium carbonate).
-
Add a suitable solvent system, which can be a mixture of an organic solvent (like toluene) and water.
-
-
Reaction Execution:
-
The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with water and brine, then dried over an anhydrous salt (e.g., sodium sulfate).
-
The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to yield pure 2-Cyano-4'-methylbiphenyl.
-
Caption: Workflow for the Suzuki-Miyaura coupling synthesis of 2-Cyano-4'-methylbiphenyl.
Analytical Characterization
The purity and identity of synthesized 2-Cyano-4'-methylbiphenyl are critical for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of the final product.
HPLC Method for Purity Analysis
A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of 2-Cyano-4'-methylbiphenyl is detailed below.
| HPLC Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water mixture (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Applications in Drug Development
The primary and most significant application of 2-Cyano-4'-methylbiphenyl is as a crucial intermediate in the synthesis of a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans".[1][2][9][14][15] These drugs are widely prescribed for the treatment of high blood pressure and other cardiovascular conditions.
The nitrile group of 2-Cyano-4'-methylbiphenyl is a key functional group that is typically converted into a tetrazole ring in the final steps of the synthesis of many sartan drugs. This tetrazole moiety is essential for the biological activity of these pharmaceuticals, as it mimics the carboxylic acid group of angiotensin II, allowing the drug to effectively block its receptor.
The logical relationship of 2-Cyano-4'-methylbiphenyl as a precursor to sartan drugs is illustrated below.
Caption: Role of 2-Cyano-4'-methylbiphenyl as a key intermediate for sartan drugs.
References
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- 4. asianpubs.org [asianpubs.org]
- 5. Process for catalytic synthesis of 2-cyano-4'-methyl biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. CN103467341A - Preparation method for 2-cyano-4'-methylbiphenyl - Google Patents [patents.google.com]
- 8. CN103012201B - Synthetic method of 2-cyano-4'-methyl diphenyl - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient Preparation for 2-Cyano-4'-methylbiphenyl_Chemicalbook [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
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